molecular formula C16H20N4O4S B6530621 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 946202-53-5

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Cat. No.: B6530621
CAS No.: 946202-53-5
M. Wt: 364.4 g/mol
InChI Key: UGLGOBUPHJCKNX-UHFFFAOYSA-N
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Description

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a pyridine ring, and a piperazine moiety, making it a versatile candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is explored for its potential biological activities

Medicine: The compound's unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Its potential use in treating diseases such as cancer and neurological disorders is being investigated.

Industry: In the industrial sector, the compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism by which N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

  • N-(2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

  • N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

  • N-(2-{[4-(phenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Uniqueness: N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide stands out due to its specific structural features, such as the presence of the pyridine ring and the piperazine moiety. These features contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c21-16(14-4-3-12-24-14)18-7-13-25(22,23)20-10-8-19(9-11-20)15-5-1-2-6-17-15/h1-6,12H,7-11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLGOBUPHJCKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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